molecular formula C36H71NO4 B1264619 4-hydroxy-8(Z)-sphingenine-octaadecanoic acid

4-hydroxy-8(Z)-sphingenine-octaadecanoic acid

Cat. No. B1264619
M. Wt: 582 g/mol
InChI Key: DPSVAJOUDJRIIM-COQKNACSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-8(Z)-sphingenine-octaadecanoic acid is a secondary alcohol.

Scientific Research Applications

Role in Plant Physiology

  • Sphingoid Base Composition in Brassicaceae : A study found that 4-hydroxy-8-sphingenine is a major component in monoglucosylceramide in the leaves and roots of six species of the Brassicaceae family. The unique proportions of its isomers suggest a significant role in plant physiology, particularly in chilling-resistant plants (Imai, Morimoto, & Tamura, 2000).

  • Involvement in Arabidopsis Sphingosine Kinase Activity : Research on Arabidopsis thaliana showed that 4-hydroxy-8-sphingenine, a major sphingoid base in complex glycosphingolipids, was a relatively poor substrate for sphingosine kinase in the plant. This indicates its potential involvement in regulating plant cell functions, including guard cell turgor (Coursol et al., 2005).

  • Freezing Tolerance in Grapevine Species : A study of cerebrosides in grapevine leaves revealed that the proportions of 4-hydroxy-8-sphingenine isomers differed among species, correlating with their freezing tolerance. This suggests its role in environmental stress response in plants (Kawaguchi et al., 2000).

Role in Marine Life

  • Ceramide Composition in Oysters : Research on oysters found that 4-hydroxy-8-sphingenine was a component in ceramide aminoethylphosphonates, indicating its presence in marine organisms and potential role in marine biochemistry (Matsubara, 1975).

  • Sphingophosphonolipids in Shellfish : Another study on shellfish sphingophosphonolipids identified 4-hydroxy-8-sphingenine as a key component. This highlights its significance in the lipid composition of various marine species (Matsubara, 1975).

Role in Human Physiology

  • Sphingolipids in Human Skin : A synthetic study produced analogues of ceramides containing 4-hydroxy-8-sphingenine, which are found in human skin. This underscores its importance in dermatological research and potential applications in skin care (Chun, Byun, & Bittman, 2003).

properties

Product Name

4-hydroxy-8(Z)-sphingenine-octaadecanoic acid

Molecular Formula

C36H71NO4

Molecular Weight

582 g/mol

IUPAC Name

N-[(Z,3S)-1,3,4-trihydroxyoctadec-8-en-2-yl]octadecanamide

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h22,24,33-34,36,38-39,41H,3-21,23,25-32H2,1-2H3,(H,37,40)/b24-22-/t33?,34?,36-/m0/s1

InChI Key

DPSVAJOUDJRIIM-COQKNACSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)[C@@H](C(CCC/C=C\CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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